molecular formula C6H13NO2 B124633 N-Methyl-N-(propoxymethyl)formamide CAS No. 142073-28-7

N-Methyl-N-(propoxymethyl)formamide

Cat. No.: B124633
CAS No.: 142073-28-7
M. Wt: 131.17 g/mol
InChI Key: BUBIZRDHQBQAAK-UHFFFAOYSA-N
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Description

N-Methyl-N-(propoxymethyl)formamide is a substituted formamide derivative characterized by a methyl group and a propoxymethyl group attached to the nitrogen atom of the formamide backbone. Formamides are widely utilized as solvents, intermediates in organic synthesis, and functional components in agrochemicals due to their polar aprotic nature and ability to stabilize ionic species .

Properties

CAS No.

142073-28-7

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-methyl-N-(propoxymethyl)formamide

InChI

InChI=1S/C6H13NO2/c1-3-4-9-6-7(2)5-8/h5H,3-4,6H2,1-2H3

InChI Key

BUBIZRDHQBQAAK-UHFFFAOYSA-N

SMILES

CCCOCN(C)C=O

Canonical SMILES

CCCOCN(C)C=O

Synonyms

Formamide, N-methyl-N-(propoxymethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the nitrogen atom critically influence the physical and chemical behavior of formamides. Below is a comparative analysis of key analogs:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Properties
N-Methyl-N-(o-tolyl)formamide Aromatic (methylphenyl) C9H11NO 149.19 206 Solvent, intermediate in pharmaceuticals
N-Methyl-N-(2-propylheptyl)formamide Long-chain alkyl C12H25NO 199.34 Not reported Agricultural solvent formulations
N-Methyl-N-(1-phenylpropan-2-yl)formamide Chiral phenethyl C11H15NO 177.24 325.4 (predicted) Drug synthesis (e.g., methamphetamine derivatives)
N-Methyl-N-(phenylmethyl)formamide Benzyl (aromatic alkyl) C9H11NO 149.19 Not reported Organic synthesis, polar aprotic solvent
N-Methyl-N-(propoxymethyl)formamide Ether-linked alkyl (propoxymethyl) C6H12NO2 146.16 (estimated) ~200–250 (estimated) Likely solvent or agrochemical intermediate

Key Observations :

  • Aromatic vs. Alkyl Substituents: Aromatic derivatives (e.g., o-tolyl, benzyl) exhibit higher boiling points due to increased molecular rigidity and π-π interactions . Alkyl-substituted analogs, especially those with branched chains (e.g., 2-propylheptyl), enhance solubility in non-polar matrices, making them suitable for agricultural formulations .
  • Chiral Centers : Compounds like N-Methyl-N-(1-phenylpropan-2-yl)formamide demonstrate the impact of stereochemistry on biological activity, as seen in their use in controlled substance synthesis .

Reactivity and Spectroscopic Features

  • NMR Trends :

    • 13C NMR Shifts : Formamide carbonyl carbons typically resonate near δ 160–165 ppm. For example, N-methyl-N-(3-phenylpropyl)formamide (7ac) shows a carbonyl signal at δ 162.8 ppm . Substituents with electron-withdrawing groups (e.g., nitro in 7j) downfield-shift the carbonyl due to reduced electron density .
    • 1H NMR : Methyl groups attached to nitrogen appear as singlets near δ 2.8–3.2 ppm, while propoxymethyl protons would split into multiplets due to ether oxygen’s deshielding effect.
  • Synthetic Methods: Rapid methylation techniques using solid inorganic bases in DMF (e.g., for N-methyl-N-(nitrophenyl)formamides) highlight the role of solvent polarity in facilitating N-alkylation . Chiral analogs require enantioselective synthesis, as seen in , where ultrasonic promotion improved yields of N-methyl-N-(1-naphthylmethyl)formamide .

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